

Technical Characterization Guide: Sodium But-3-yne-1-sulfonate[1]

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Compound of Interest

Compound Name: Sodium but-3-yne-1-sulfonate

Cat. No.: B12505331

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Executive Summary & Compound Identification

Sodium but-3-yne-1-sulfonate is a functionalized organosulfur compound featuring a terminal alkyne and a sulfonate headgroup.[1][2] It is primarily utilized as a brightener and leveling agent in nickel electroplating baths (Class II brightener) and as a versatile building block in "click" chemistry (CuAAC reactions) for introducing water-soluble sulfonate tags.[1]

Chemical Identity

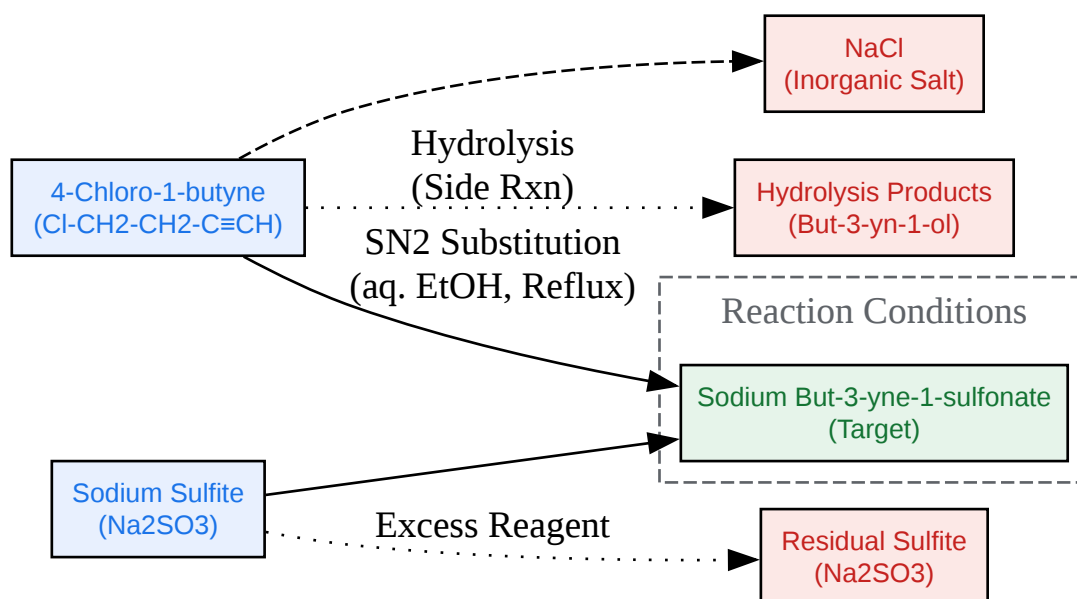
Parameter	Detail
Chemical Name	Sodium but-3-yne-1-sulfonate
IUPAC Name	Sodium but-3-yne-1-sulfonate
CAS Number	936644-38-1 (Salt); 936692-86-3 (Acid)
Molecular Formula	
Molecular Weight	156.13 g/mol
Solubility	Highly soluble in water (for NMR), DMSO; insoluble in non-polar organics.[1][2][3]
Structure	

Structural Analysis & Synthesis Logic

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The industrial route typically involves the nucleophilic substitution of 4-chloro-1-butyne with sodium sulfite.[1]

Synthesis Pathway (Graphviz Visualization)

The following diagram illustrates the synthesis and potential side-reactions that generate common impurities detectable by NMR.



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Figure 1: Synthesis pathway of **Sodium but-3-yne-1-sulfonate** via Strecker sulfite alkylation, highlighting origins of potential impurities.

Spectroscopic Data Analysis

The following data distinguishes the target molecule from its precursors (e.g., 4-chloro-1-butyne) and derivatives (e.g., sulfonyl chlorides).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterium Oxide (

) is the standard solvent due to the salt's ionic nature.[1] Reference: HDO peak at

4.79 ppm.

H NMR (Proton) Assignment

The spectrum is characterized by three distinct signal groups. The electronegative sulfonate group deshields the adjacent methylene, while the alkyne functionality provides a characteristic triplet (or broad singlet) and long-range coupling.[1]

Position	Proton Type	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Integration	Assignment Logic
1		3.05 – 3.15	Triplet (t)	~7.5	2H	Deshielded by sulfonate; typically upfield from sulfonyl chlorides (~3.8 ppm).[1]
2		2.55 – 2.65	Triplet of Doublets (td)	~7.5, ~2.5	2H	Propargylic position; couples to neighbor and alkyne
3		2.30 – 2.40	Triplet (t)	~2.5	1H	Terminal alkyne proton.[1] Shows long-range coupling () to propargylic

“

Technical Note: In the corresponding sulfonyl chloride derivative (

), the methylene adjacent to sulfur shifts significantly downfield to

3.85 ppm due to the stronger electron-withdrawing nature of

compared to

[1] This difference is a key quality control marker to ensure complete hydrolysis/salt formation.

C NMR (Carbon) Assignment

Carbon	Type	Shift (, ppm)	Assignment Logic
C1		50.0 – 52.0	Carbon attached to sulfonate.[1]
C2		70.0 – 72.0	Terminal alkyne carbon (shielded relative to internal).[1]
C3		80.0 – 83.0	Internal alkyne carbon (quaternary).[1]
C4		14.0 – 16.0	Propargylic methylene; typically shielded.[1]

Infrared (IR) Spectroscopy

IR analysis is crucial for confirming the presence of the sulfonate headgroup and the integrity of the alkyne tail.[1]

Functional Group	Wavenumber ()	Intensity	Description
Stretch	3250 – 3300	Sharp, Medium	Diagnostic for terminal alkyne.[1] Absence indicates degradation or internal alkyne isomerization.
Stretch	2100 – 2150	Weak	Characteristic triple bond stretch; often weak in terminal alkynes due to dipole moment.
(Sulfonate)	1170 – 1200	Strong, Broad	Asymmetric sulfonate stretch.[1]
(Sulfonate)	1040 – 1060	Strong	Symmetric sulfonate stretch.[1]
Stretch	2900 – 2980	Medium	Aliphatic methylene stretches.

Quality Control & Impurity Profiling

In a drug development or high-precision electroplating context, purity is paramount.[1] Use the following markers to validate sample integrity.

Common Impurities & Detection

- 4-Chloro-1-butyne (Starting Material):
 - Detection: Look for a triplet at 3.6 - 3.7 ppm () in extraction (insoluble in

).[1]

- Impact: Causes haze in plating baths; potential genotoxin in pharma.
- Sodium Sulfite (Excess Reagent):
 - Detection: Invisible in

H NMR. Detect via redox titration (Iodometry) or Ion Chromatography.[1]
- But-3-yn-1-ol (Hydrolysis Byproduct):
 - Detection: Triplet at

3.7 ppm (

) in

).[1]
- Isomerization (Internal Alkyne):
 - Detection: Loss of the terminal alkyne proton (

2.[1]35) and shift of propargylic protons.[1]

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow this preparation protocol.

Step 1: Solvent Selection

- Use Deuterium Oxide (

) (99.9% D) for all standard characterization.[1]
- Note: If the sample contains significant organic impurities, perform a biphasic extraction with

and analyze the organic layer separately.[1]

Step 2: Concentration

- Dissolve 10-15 mg of **Sodium but-3-yne-1-sulfonate** in 0.6 mL of .
- Solution should be clear and colorless. Turbidity indicates inorganic salts (NaCl) saturation or organic contamination.[1]

Step 3: Acquisition Parameters

- Relaxation Delay (D1): Set to seconds to allow full relaxation of the terminal alkyne proton, ensuring accurate integration.
- Scans: 16-32 scans are sufficient for purity samples.[1]

References

- Synthesis & Derivative Characterization: Royal Society of Chemistry (RSC).[1]
"Supplementary Information: Synthesis of but-3-yne-1-sulfonyl chloride." (Provides reference data for the sulfonyl chloride derivative used to validate the salt shifts).
- Commercial Reference: Fujifilm Wako Chemicals. "**Sodium but-3-yne-1-sulfonate** Product Data, CAS 936644-38-1."
- General Spectroscopic Data: PubChem. "But-3-yne-1-sulfonic acid (Acid Form) - CID 14205330." [1] [1]

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Sources

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- 3. 2386-54-1|Sodium butane-1-sulfonate|BLD Pharm [bldpharm.com]
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